1-(4-Methoxybenzyl)piperidin-4-one
Overview
Description
1-(4-Methoxybenzyl)piperidin-4-one is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a piperidin-4-one core substituted with a 4-methoxybenzyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxybenzyl)piperidin-4-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)piperidin-4-one
- 1-(4-Methoxybenzyl)piperidin-2-one
- 1-(4-Methoxybenzyl)piperidin-3-one
Uniqueness
1-(4-Methoxybenzyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .
Biological Activity
1-(4-Methoxybenzyl)piperidin-4-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperidin-4-one with 4-methoxybenzyl chloride under basic conditions. This process can be optimized to yield high purity and yield of the desired product. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the structural integrity of the synthesized compound.
Biological Activity
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of piperidin-4-one, including this compound, show significant antimicrobial properties. A study demonstrated that various piperidin-4-one derivatives exhibited minimum inhibitory concentrations (MICs) against multiple bacterial strains. The following table summarizes the antimicrobial activity of selected compounds:
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 0.5 | Staphylococcus aureus |
Piperidin-4-one derivative A | 2 | Escherichia coli |
Piperidin-4-one derivative B | 1 | Bacillus subtilis |
These findings suggest that this compound has potent activity against Gram-positive bacteria, comparable to standard antibiotics like ampicillin .
Antiviral Activity
Another notable aspect of this compound is its antiviral potential. Research has indicated that certain piperidine derivatives can inhibit viral replication. For instance, studies on related compounds have shown effective inhibition against HIV-1 with IC50 values in the nanomolar range . While specific data for this compound is limited, its structural similarity to other active piperidine derivatives suggests potential efficacy against viral targets.
Cytotoxicity
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table presents cytotoxicity data:
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
HeLa (cervical cancer) | 10 | >12 |
MCF-7 (breast cancer) | 15 | >8 |
Normal fibroblasts | >120 | - |
The selectivity index indicates a favorable therapeutic window, suggesting that this compound may be developed further as an anticancer agent .
Study on Antimicrobial Efficacy
In a recent study published in the International Journal of Biological Chemistry Sciences, researchers synthesized various piperidin-4-one derivatives and evaluated their antimicrobial properties against clinical strains of bacteria. The study found that this compound demonstrated superior antibacterial activity compared to traditional antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .
Antiviral Research
Another investigation focused on the antiviral properties of piperidine derivatives against HIV-1. Although specific results for this compound were not detailed, related compounds showed promising activity with low cytotoxic effects on host cells, suggesting that this class of compounds warrants further exploration for antiviral applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-4-2-11(3-5-13)10-14-8-6-12(15)7-9-14/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUMNZBTDKQKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905986-94-9 | |
Record name | 1-(4-Methoxybenzyl)piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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